Feretoside (CAS No. 27530-67-2): A Technical Guide for Researchers and Drug Development Professionals
Feretoside (CAS No. 27530-67-2): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Biological Activities, and Therapeutic Potential of Feretoside.
Introduction
Feretoside, an iridoid glycoside with the CAS number 27530-67-2, is a natural compound that has garnered significant interest within the scientific community.[1] Extracted from various plant sources, including the barks of Eucommia ulmoides, Feretoside has demonstrated a range of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development.[2] This technical guide provides a comprehensive overview of Feretoside, consolidating available data on its chemical characteristics, biological effects, and potential mechanisms of action, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Feretoside, also known by its synonym Scandoside methyl ester or 6-beta-Hydroxygeniposide, possesses a well-defined chemical structure.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 27530-67-2 | [1] |
| Molecular Formula | C₁₇H₂₄O₁₁ | [1] |
| Molecular Weight | 404.368 g/mol | |
| IUPAC Name | methyl (1S,4aS,5R,7aS)-1-(β-D-glucopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
| Synonyms | Scandoside methyl ester, 6-beta-Hydroxygeniposide | |
| Physical Description | Powder | |
| Purity | 95% - 99% | |
| Type of Compound | Iridoid Glycoside | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
Biological Activities and Therapeutic Potential
Feretoside has been shown to exhibit several significant biological activities, suggesting its potential therapeutic application in various disease contexts. These activities primarily include cytoprotection via heat shock response induction, anti-inflammatory effects, antioxidant properties, and neuroprotective potential.
Cytoprotective Activity via HSF1 Activation
A key biological activity of Feretoside is its ability to induce the Heat Shock Response (HSR), a fundamental cellular defense mechanism against proteotoxic stress. Feretoside acts as an inducer of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. Activation of HSF1 leads to the expression of Heat Shock Proteins (HSPs), which function as molecular chaperones to maintain protein homeostasis.
Quantitative Data on HSF1 Activation:
| Compound | Concentration (µM) | Fold Increase in HSF1 Expression | Cell Line |
| Feretoside | 3 | 1.153 | Not Specified |
Data sourced from ChemFaces, referencing Chem Biodivers. 2013 Jul;10(7):1322-7.
This cytoprotective action makes Feretoside a molecule of interest for conditions associated with protein misfolding and aggregation, such as neurodegenerative diseases.
Anti-inflammatory Activity
While direct and extensive studies on the anti-inflammatory properties of pure Feretoside are limited in the readily available literature, its classification as a phenolic compound and its origin from plants with traditional anti-inflammatory uses suggest such potential. The anti-inflammatory effects of plant extracts containing iridoid glycosides are often attributed to the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.
Antioxidant Properties
Phenolic compounds, including iridoid glycosides, are well-known for their antioxidant properties. They can neutralize harmful free radicals and reduce oxidative stress, a key pathological factor in many chronic diseases. The antioxidant potential of Feretoside is an important area for further quantitative research.
Neuroprotective Effects
The ability of Feretoside to induce the heat shock response and its potential antioxidant properties strongly suggest a neuroprotective role. By promoting the expression of HSPs, Feretoside can help protect neuronal cells from proteotoxic stress, a common feature in neurodegenerative disorders like Alzheimer's and Parkinson's disease. Furthermore, by mitigating oxidative stress, it may help preserve neuronal integrity and function.
Experimental Protocols
Detailed experimental protocols for Feretoside are not extensively published. However, based on its known biological activities, standard methodologies can be employed for its investigation.
HSF1 Activation Assay
The activation of HSF1 by Feretoside can be quantified using a DNA-binding ELISA-based assay.
Principle: This assay measures the binding of activated HSF1 from cell lysates to its consensus DNA binding site, the Heat Shock Element (HSE), immobilized on a microplate.
General Protocol:
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Cell Culture and Treatment: Culture appropriate cells (e.g., HeLa or neuronal cell lines) and treat with varying concentrations of Feretoside for a specified duration. Include a positive control (e.g., heat shock) and a vehicle control.
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Nuclear Extract Preparation: Isolate nuclear extracts from the treated cells using a commercial nuclear extraction kit or standard biochemical fractionation methods.
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HSF1 DNA-Binding Assay:
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Add the prepared nuclear extracts to the HSE-coated microplate wells.
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Incubate to allow for HSF1-HSE binding.
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Wash to remove unbound proteins.
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Add a primary antibody specific for HSF1.
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Add an HRP-conjugated secondary antibody.
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Add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength after stopping the reaction.
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Data Analysis: Quantify the amount of active HSF1 by comparing the absorbance of treated samples to that of controls.
In Vitro Antioxidant Assays
Standard assays can be used to determine the antioxidant capacity of Feretoside.
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of Feretoside to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.
Anti-inflammatory Activity Assays
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Nitric Oxide (NO) Production in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be treated with Feretoside to assess its ability to inhibit NO production, a key inflammatory mediator.
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Cytokine Production Measurement: The effect of Feretoside on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages can be measured by ELISA.
Neuroprotection Assays
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Cell Viability Assays: The protective effect of Feretoside against neurotoxin-induced cell death (e.g., using MPP+ in SH-SY5Y cells as a model for Parkinson's disease) can be assessed using MTT or LDH assays.
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Measurement of Reactive Oxygen Species (ROS): The ability of Feretoside to reduce intracellular ROS levels in neuronal cells under oxidative stress can be measured using fluorescent probes like DCFH-DA.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by Feretoside are still under investigation. However, based on its known biological activities, several key pathways are likely involved.
HSF1-Mediated Heat Shock Response
As an HSF1 inducer, Feretoside's primary mechanism of cytoprotection involves the activation of the Heat Shock Response pathway.
